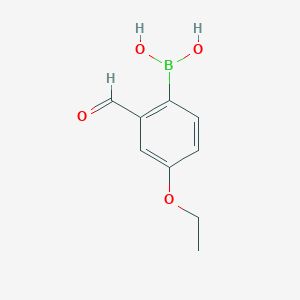

(4-Ethoxy-2-formylphenyl)boronic acid

Vue d'ensemble

Description

“(4-Ethoxy-2-formylphenyl)boronic acid” is a boronic acid derivative. Boronic acids are versatile synthetic building blocks and important intermediates in the preparation of various chemical compounds . They find industrial application as stabilizers and inhibitors for enzymes . This compound is involved in Suzuki cross-coupling reactions and in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of boronic acids often involves the use of Grignard or organolithium reagents . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product .

Molecular Structure Analysis

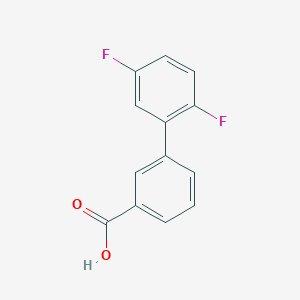

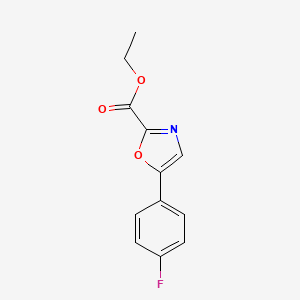

The molecular formula of “(4-Ethoxy-2-formylphenyl)boronic acid” is C9H11BO4 . The average mass is 193.992 Da and the monoisotopic mass is 194.075043 Da .

Chemical Reactions Analysis

Boronic acids, including “(4-Ethoxy-2-formylphenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- Boronic acids like (4-Ethoxy-2-formylphenyl)boronic acid are used as synthetic intermediates and building blocks in organic chemistry. They're involved in the synthesis of multifunctional compounds with potential applications across diverse fields (R. Zhang et al., 2017).

- The formation of tetraarylpentaborates from reactions involving arylboronic acids demonstrates their utility in complex chemical synthesis, influencing the development of cationic rhodium complexes with unique properties (Y. Nishihara, Kyoko Nara, K. Osakada, 2002).

Fluorescence and Photophysical Properties :

- Boronic acid derivatives show interesting fluorescence quenching properties in alcohols, useful in the study of molecular interactions and the development of sensing technologies (H. S. Geethanjali et al., 2015).

- The study of photophysical properties of boronic acid derivatives, like changes in fluorescence in different solvents, contributes to the development of new materials with potential applications in sensing and imaging (G. V. Muddapur et al., 2016).

Biomedical Applications :

- Boronic acids are explored for their potential in glucose responsive polymeric insulin delivery systems. Their interaction with cyclic diols can lead to the development of self-regulated insulin delivery systems for diabetes treatment (N. Siddiqui et al., 2016).

- The design of carbohydrate-binding boronic acids and their ability to complex with cell-surface glycoconjugates under physiologically relevant conditions is significant in biomedical research, especially in the development of sensors and therapeutic agents (Meenakshi Dowlut, D. Hall, 2006).

Catalysis and Chemical Reactions :

- Boronic acids serve as catalysts in various organic reactions, facilitating the activation and transformation of hydroxy groups into useful products under mild conditions. This includes electrophilic and nucleophilic modes of activation in reactions like amide formation and Friedel-Crafts-type reactions (D. Hall, 2019).

Materials Science :

- Boronic acid-containing polymers are being investigated for their unique reactivity and responsive nature, finding applications in the treatment of various diseases and the development of new biomaterials (J. Cambre, B. Sumerlin, 2011).

Safety And Hazards

While specific safety data for “(4-Ethoxy-2-formylphenyl)boronic acid” is not available, boronic acids can cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves while handling this compound .

Orientations Futures

Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future research may focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .

Propriétés

IUPAC Name |

(4-ethoxy-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOXIKZEUMPIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681012 | |

| Record name | (4-Ethoxy-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-2-formylphenyl)boronic acid | |

CAS RN |

1106867-72-4 | |

| Record name | (4-Ethoxy-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

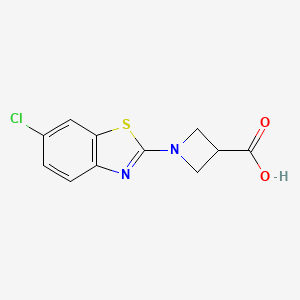

![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)

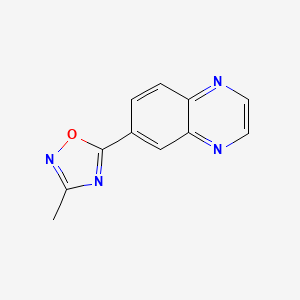

![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)

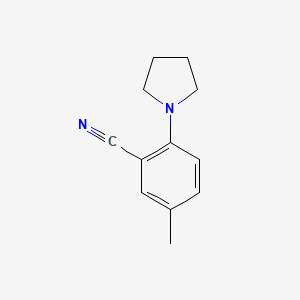

![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)

![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)